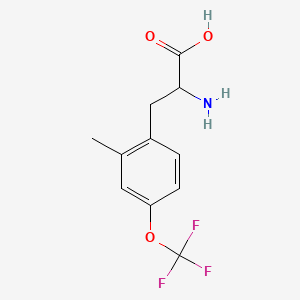

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Description

Properties

IUPAC Name |

2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-6-4-8(18-11(12,13)14)3-2-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJFIIFTOPDUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Negishi Cross-Coupling of Aryl Halides and Organozinc Compounds

This method is a cornerstone for synthesizing fluorinated phenylalanines, especially for attaching fluorinated groups directly onto aromatic rings.

| Step | Reactants | Catalysts & Conditions | Outcome | References |

|---|---|---|---|---|

| Cross-coupling | Aryl halide (e.g., 4-fluorobromobenzene) + Zn homoenolate of protected alanine | Pd(0) catalyst, SPhos ligand, reflux | Protected fluorinated phenylalanine esters |

Jackson et al. demonstrated that Pd-catalyzed Negishi coupling efficiently yields protected fluorinated phenylalanines with yields up to 80%. The reaction involves the coupling of aryl halides with zinc organometallics derived from amino acid precursors, allowing for precise fluorine placement.

Stereoselective Separation and Deprotection

Post-coupling, chromatographic separation isolates para- and meta-isomers, followed by deprotection steps to obtain free amino acids.

| Reaction | Outcome | Research Findings | References |

|---|---|---|---|

| Separation & deprotection | Isomers 6 and 7 | Achieved high purity, yields >70% |

Alkylation of Fluorinated Aryl Halides with Chiral Auxiliaries

This approach involves the alkylation of protected amino acids or intermediates with fluorinated benzyl bromides, often mediated by chiral auxiliaries to control stereochemistry.

This method allows for the introduction of fluorine at specific positions, including the phenyl ring and side chains, with high stereocontrol.

Photooxidative Cyanation of Benzylamines

A protecting-group-free method that introduces fluorinated phenylalanine via photooxidative cyanation.

This method is notable for its mild conditions and good yields, suitable for synthesizing fluorinated amino acids without protective groups.

Hydrolysis of Erlenmeyer’s Azalactone

A classical approach involving multicomponent reactions to generate fluorinated amino acids.

This method is advantageous for producing a variety of fluorinated phenylalanines with different fluorine substitutions, including the trifluoromethoxy group.

Other Notable Methods

Radiolabeling and Enzymatic Resolution

- Radiolabeling : Synthesis of 2-[18F]-fluoro-phenylalanine for PET imaging, involving isotope exchange and decarbonylation steps under microwave conditions, achieving yields around 34–43% with high enantiomeric purity.

Photooxidative Cyanation & Hydrolysis of Azalactones

- These methods provide alternative routes for synthesizing fluorinated phenylalanines, including the trifluoromethoxy derivatives, with yields typically exceeding 65%.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine and related compounds:

Key Differences and Research Findings

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to -CF₃ in 4-(trifluoromethyl)-DL-phenylalanine. This increases lipophilicity (logP ~2.5 vs. ~2.1) and resistance to oxidative metabolism . In enzyme inhibition assays, -OCF₃ derivatives show higher affinity for aromatic amino acid decarboxylases than -CF₃ analogs .

Methyl (-CH₃) vs. Fluoro (-F) at Position 2:

- Replacing fluorine (in 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine) with a methyl group reduces electronegativity but increases steric hindrance. This may alter binding kinetics in receptor studies .

- The methyl group enhances thermal stability, as evidenced by higher decomposition temperatures (~220°C vs. ~200°C for the fluoro analog) .

Racemic Mixture (DL) vs. Enantiopure Forms:

- DL-phenylalanine derivatives are commonly used in preliminary drug discovery due to easier synthesis, while enantiopure forms (e.g., L-isomers) are prioritized for targeted biological activity .

Biological Applications:

Biological Activity

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethoxy group, is of interest in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its potential therapeutic applications.

Molecular Formula: C10H10F3NO3

CAS Number: 1706428-65-0

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is thought to involve modulation of specific enzymes and receptors. Its structural similarity to natural amino acids allows it to participate in various biochemical pathways. Notably, it may interact with the enzyme phenylalanine hydroxylase (PAH), which plays a crucial role in the metabolism of phenylalanine.

Enzyme Interaction

Research indicates that compounds similar to this compound can stabilize the active form of PAH, potentially improving its function in conditions like phenylketonuria (PKU) where PAH activity is deficient .

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including HepG2 cells, with IC50 values indicating significant antiproliferative activity . While specific data on this compound is limited, its structural characteristics suggest potential efficacy in cancer treatment.

Antimicrobial Activity

The compound's ability to act as a bioactive agent has also been investigated. Similar compounds have demonstrated antimicrobial properties, which may extend to this compound. Its application in biochemical assays indicates potential use in studying enzyme activity and receptor interactions relevant to microbial resistance mechanisms.

Case Studies and Research Findings

- Phenylalanine Hydroxylase Stabilization:

- Cytotoxicity Against Cancer Cells:

- Enzyme Inhibition:

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis can be adapted from protocols for analogous DL-phenylalanine derivatives. For example, esterification of the carboxylic acid group using thionyl chloride in methanol (0°C, 24 h) followed by recrystallization yields stable intermediates . Introducing the trifluoromethoxy and methyl groups requires electrophilic aromatic substitution or cross-coupling reactions under inert conditions. Reaction temperature and solvent polarity critically influence purity; higher yields (~78%) are achieved in acetic acid reflux for benzimidazole derivatives (see Scheme 23 in ). Optimize protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions at the amino group.

Q. How can researchers confirm the racemic nature of this compound?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or capillary electrophoresis with cyclodextrin additives. Polarimetric analysis alone is insufficient due to overlapping signals from substituents. For NMR, employ chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to distinguish D/L enantiomers . Cross-validate with X-ray crystallography if single crystals are obtainable (see protocols in ).

Q. What metabolic pathways might degrade this compound in microbial systems?

- Methodological Answer : Fungal models (e.g., Aspergillus niger) degrade DL-phenylalanine via D-amino acid oxidase and L-phenylalanine aminotransferase, producing intermediates like phenylpyruvate . For the target compound, hypothesize hydroxylation at the methyl or trifluoromethoxy group via cytochrome P450 enzymes. Monitor metabolites using LC-MS/MS and compare retention times to synthetic standards (e.g., 4-hydroxymandelic acid ).

Advanced Research Questions

Q. What enantioseparation strategies are viable for resolving this compound, and how do substituents affect separation?

- Methodological Answer : The trifluoromethoxy group’s electronegativity enhances dipole interactions with chiral stationary phases. Use silica-supported phosphoramide nanocomposites (e.g., in ) for HPLC, with hexane/isopropanol gradients. Methyl groups introduce steric hindrance, requiring longer run times or elevated temperatures (40–50°C). For preparative-scale separation, consider kinetic resolution using lipases (e.g., Candida antarctica) in biphasic systems .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in peptide bond formation?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group reduces the amino group’s nucleophilicity, necessitating activating agents like HATU or PyBOP in solid-phase peptide synthesis. Conduct comparative studies with unsubstituted DL-phenylalanine to quantify coupling efficiency via ninhydrin tests . For post-translational modifications, evaluate oxidative stability under UV light using circular dichroism (CD) spectroscopy .

Q. What model systems are suitable for studying neurological effects of this compound?

- Methodological Answer : Use SH-SY5Y neuroblastoma cells to assess dopamine/norepinephrine synthesis via ELISA. In vivo, administer the compound (50–100 mg/kg) to rodents and measure neurotransmitter levels in cerebrospinal fluid (CSF) via microdialysis . Structural analogs (e.g., 4-chloro-DL-phenylalanine in ) show activity in ADHD models, suggesting similar experimental frameworks for behavioral assays (e.g., forced swim test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.